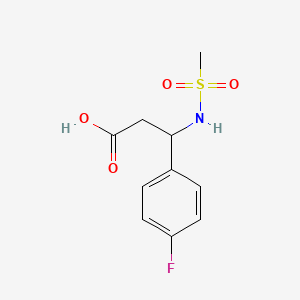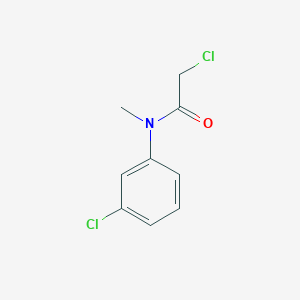
N-(4-bromophenyl)-2-chloro-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-2-chloro-N-methylacetamide, also known as BCPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BCPM is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 274.64 g/mol.
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-2-chloro-N-methylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are essential for the growth and proliferation of cancer cells and viruses. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. By inhibiting HDACs, this compound can induce apoptosis (programmed cell death) in cancer cells and prevent the replication of viruses.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of viral replication, and the modulation of gene expression. This compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for developing new drugs for the treatment of inflammatory and pain-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromophenyl)-2-chloro-N-methylacetamide has several advantages for lab experiments, including its high purity and stability, low toxicity, and ease of synthesis. However, this compound also has some limitations, including its limited solubility in aqueous solutions and its potential to form polymorphs, which can affect its properties and performance.
Orientations Futures
There are several future directions for research on N-(4-bromophenyl)-2-chloro-N-methylacetamide, including the development of new drugs based on its anticancer and antiviral properties, the synthesis of new functional materials using this compound as a building block, and the investigation of its potential applications in other fields, such as catalysis and energy storage. Further research is also needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
Méthodes De Synthèse
N-(4-bromophenyl)-2-chloro-N-methylacetamide can be synthesized through a multi-step process that involves the reaction of 4-bromonitrobenzene with magnesium in the presence of anhydrous ether to form 4-bromoaniline. The 4-bromoaniline is then reacted with thionyl chloride to form 4-bromoanilide, which is further reacted with N-methylacetamide in the presence of triethylamine to form this compound.
Applications De Recherche Scientifique
N-(4-bromophenyl)-2-chloro-N-methylacetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to possess anticancer and antiviral properties, making it a promising candidate for developing new drugs. In material science, this compound has been used as a building block for the synthesis of various functional materials, including liquid crystals and polymers. In organic synthesis, this compound has been used as a reagent for the preparation of various organic compounds.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-chloro-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c1-12(9(13)6-11)8-4-2-7(10)3-5-8/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBKDXQLUVHVBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)Br)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7627933.png)
![4-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]benzoic acid](/img/structure/B7627949.png)



![2-[4-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl]ethanamine](/img/structure/B7627971.png)

![2-[2-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-4-yl]ethanol](/img/structure/B7627988.png)



![10-(3-Methoxyphenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7628017.png)
![2-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide](/img/structure/B7628030.png)
![2-chloro-N-[2-(5-chloro-2-methoxyphenyl)ethyl]acetamide](/img/structure/B7628033.png)
